molecular formula C17H18N2O3S2 B2572288 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-64-2

2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2572288
CAS No.: 868216-64-2
M. Wt: 362.46
InChI Key: MGUMKPVDMSGWSW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a high-purity chemical reagent designed for professional research applications. This compound belongs to the 4,5-dihydro-1H-imidazole class, which is recognized as a valuable scaffold in medicinal chemistry and catalysis . Imidazoline derivatives are frequently investigated as ligands for imidazoline receptors and serve as versatile chiral ligands and catalysts in asymmetric synthesis, making them essential tools for developing novel synthetic methodologies . The structural features of this particular reagent—including the benzylsulfanyl moiety and the 4-methoxybenzenesulfonyl protecting group—make it a promising intermediate for the synthesis of more complex molecules and for exploration in pharmaceutical research for various biological activities. Researchers can utilize this compound in the catalytic epoxidation of olefins, a reaction type known to be facilitated by similar 1-aryl-1H-imidazole structures . Its synthesis likely follows modern, efficient routes, such as the oxidation of an aminal intermediate formed from a diamine and an aldehyde, a method proven effective for related N-benzyl imidazolines . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)19-12-11-18-17(19)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUMKPVDMSGWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(Benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxybenzenesulfonyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

  • The dichlorophenyl group may increase binding affinity to hydrophobic pockets in biological targets compared to the methoxy group .
  • N-Carbamimidoyl-4-(4-(2,4-Dimethoxybenzylidene)-5-Oxo-2-Phenyl-4,5-Dihydro-1H-Imidazol-1-yl)Benzenesulfonamide :
    The addition of a carbamimidoyl group and a benzylidene moiety creates a conjugated system, altering electronic distribution. This compound’s higher basicity (due to the amidine group) contrasts with the target compound’s neutral sulfonamide, affecting solubility and membrane permeability .

  • 2-{[(4-Methylphenyl)Methyl]Sulfanyl}-1-(3,4,5-Triethoxybenzoyl)-4,5-Dihydro-1H-Imidazole (CAS 851805-01-1):
    The triethoxybenzoyl group introduces steric bulk and electron-donating effects, which may reduce metabolic stability compared to the 4-methoxybenzenesulfonyl group. The methylbenzylsulfanyl substituent also increases hydrophobicity .

Physicochemical Properties

Compound Substituents (R1, R2) Molecular Weight Key Properties
Target Compound R1 = 4-MeO-C6H4SO2; R2 = BnS ~423.5 g/mol Moderate solubility in DMSO; lipophilic
1-(Benzenesulfonyl)-2-(3,4-Cl2-BnS)-Imidazole R1 = PhSO2; R2 = 3,4-Cl2-BnS ~442.3 g/mol Low aqueous solubility; high LogP
2-(2-Me-BnS)-Imidazole-4,5-Dicarboxylic Acid R1 = COOH; R2 = 2-Me-BnS ~322.3 g/mol High polarity; acidic

Biological Activity

The compound 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O3S2
  • Molecular Weight : 358.45 g/mol

This compound features a benzyl sulfide moiety and a methoxybenzenesulfonyl group, contributing to its unique properties.

Biological Activity Overview

Imidazole derivatives are recognized for a wide range of biological activities, including:

  • Antimicrobial Activity : Many imidazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Imidazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Some imidazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy .

The biological activity of imidazole derivatives often involves modulation of enzyme activities or interaction with biological targets such as receptors. For example, certain imidazoles act as inhibitors of cyclooxygenase (COX) enzymes or lipoxygenase pathways, which are crucial in inflammatory responses .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2aE. coli20
2bS. aureus25
2cB. subtilis22
2dP. aeruginosa19

Note: Values represent the diameter of inhibition zones measured in millimeters.

In a study conducted by Jain et al., various imidazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds with substitutions on the imidazole ring showed enhanced activity against multiple bacterial strains compared to standard antibiotics .

Pharmacological Applications

The diverse biological activities associated with imidazole derivatives open avenues for their use in various therapeutic applications:

  • Antibiotics : Given their antimicrobial properties, these compounds may serve as alternatives or adjuncts to existing antibiotics.
  • Anti-inflammatory Drugs : Their ability to inhibit inflammatory pathways positions them as potential treatments for conditions like arthritis.
  • Cancer Therapeutics : The cytotoxic effects observed in certain studies suggest that these compounds could be developed into anticancer agents.

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